molecular formula C8H9BrN2O B1521022 5-Bromo-2-cyclobutoxypyrimidine CAS No. 1260833-40-6

5-Bromo-2-cyclobutoxypyrimidine

Cat. No.: B1521022
CAS No.: 1260833-40-6
M. Wt: 229.07 g/mol
InChI Key: APSFUHNWFXKNDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-cyclobutoxypyrimidine is a useful research compound. Its molecular formula is C8H9BrN2O and its molecular weight is 229.07 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that this compound is used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to the catalysts and reagents involved in these reactions.

Mode of Action

5-Bromo-2-cyclobutoxypyrimidine interacts with its targets through a process known as transmetalation . In the context of Suzuki–Miyaura coupling reactions, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium . This process is crucial for the formation of new carbon-carbon bonds in these reactions .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the Suzuki–Miyaura coupling reactions . These reactions involve the formation of new carbon-carbon bonds, which can lead to the synthesis of various organic compounds . The downstream effects of these reactions depend on the specific compounds being synthesized.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its role in Suzuki–Miyaura coupling reactions . By participating in these reactions, this compound contributes to the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the reaction conditions (such as temperature and pH), the presence of other reagents, and the specific catalysts used in the reactions . For example, the success of Suzuki–Miyaura coupling reactions is attributed to the exceptionally mild and functional group tolerant reaction conditions .

Biochemical Analysis

Properties

IUPAC Name

5-bromo-2-cyclobutyloxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-6-4-10-8(11-5-6)12-7-2-1-3-7/h4-5,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSFUHNWFXKNDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2.42 mL (31.0 mmol) cyclobutanol and 3.00 g (15.5 mmol) 5-bromo-2-chloropyrimidine are added to 40 mL 1,4-dioxane and cooled down to 0° C. Then the reaction mixture is charged with 1.86 g (46.5 mmol) NaH. After removing of the cooling bath the reaction mixture is stirred at r.t. for 1 h. The reaction is quenched by the addition of water and sat. aq. NaHCO3 solution. The 1,4-dioxane is removed in vacuo and the aq. residue is extracted with DCM. The org. phases are combined, washed with water and dried with MgSO4. The solvent is removed under reduced pressure. The crude product is used without further purification.
Quantity
2.42 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
1.86 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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